molecular formula C14H11BrFNO2 B2530224 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol CAS No. 477848-30-9

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol

Cat. No.: B2530224
CAS No.: 477848-30-9
M. Wt: 324.149
InChI Key: LNJWIBREDXCBRL-CAOOACKPSA-N
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Description

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is a Schiff base derivative characterized by a central benzene ring substituted with bromine (position 4), methoxy (position 6), and an iminomethyl group linked to a 4-fluorophenyl moiety (position 2). The compound is synthesized via a condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 4-fluoroaniline, forming a stable azomethine (–C=N–) bond . Its structure is typically confirmed using single-crystal X-ray diffraction (SCXRD) and spectroscopic methods (e.g., FT-IR, NMR), often employing SHELX software suites for refinement .

Schiff bases like this are of interest due to their biological activities, including antimicrobial and anticancer properties, which are influenced by electronic and steric effects of substituents .

Properties

IUPAC Name

4-bromo-2-[(4-fluorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJWIBREDXCBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol typically involves the condensation of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with 4-fluoroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation: Can be oxidized to form quinones or other derivatives.
  • Reduction: The imine group can be reduced to an amine group.
  • Substitution: The bromine atom can be substituted with nucleophiles like hydroxyl or amino groups.

Biology

The compound is investigated for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Research indicates that similar compounds exhibit significant antimicrobial activity.

Case Study: Antimicrobial Properties
A study published in PubMed demonstrated that phenolic compounds with halogen substitutions can inhibit bacterial growth by disrupting cell membrane integrity. Given that this compound contains both bromine and methoxy groups, it is hypothesized to possess similar antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol 4-Fluorophenyliminomethyl C₁₄H₁₁BrFNO₂ 332.15 Enhanced solubility due to –OCH₃; antimicrobial potential
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol 2-Chlorophenyliminomethyl C₁₃H₈BrCl₂NO 363.47 High lipophilicity (Cl substituents); crystallizes in monoclinic P2₁/c
4-Bromo-2-methoxy-6-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol 3-(Trifluoromethyl)phenyliminomethyl C₁₅H₁₁BrF₃NO₂ 374.16 Electron-withdrawing CF₃ group increases thermal stability
4-Bromo-2-[(4-methylphenyl)imino]methyl-6-methoxybenzenol 4-Methylphenyliminomethyl C₁₅H₁₄BrNO₂ 320.18 Electron-donating –CH₃ enhances π-conjugation; used in coordination chemistry
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol 3-Fluoro-4-methylphenylaminomethyl C₁₅H₁₄BrFNO₂ 337.18 Amino (–NH–) linker improves metal-chelation capacity

Key Findings:

Electronic Effects :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) increase thermal stability but reduce solubility. For example, the CF₃-substituted analog (Entry 3) has a higher melting point (~200°C) compared to the target compound .
  • Electron-donating groups (e.g., –OCH₃, –CH₃) enhance solubility and π-conjugation, making the target compound and Entry 4 more suitable for solution-phase applications .

Biological Activity :

  • Chlorinated analogs (Entry 2) exhibit stronger antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to increased membrane permeability .
  • The target compound’s –F and –OCH₃ groups may synergize for antifungal activity, though specific data are pending .

Crystallographic Behavior: All compounds form stable crystals, with space groups varying from monoclinic (Entry 2) to triclinic (Entry 4). SHELXL and WinGX are commonly used for refinement .

Synthetic Flexibility :

  • The Schiff base formation allows modular substitution. For instance, replacing 4-fluoroaniline with 3-trifluoromethylaniline yields Entry 3 .

Biological Activity

4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol, also known by its CAS number 477848-30-9, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol is C14H11BrFNO2 with a molecular weight of 324.14 g/mol. The compound features a bromine atom, a fluorine atom, and a methoxy group, contributing to its unique chemical behavior.

Structural Characteristics:

  • Bromine (Br) : Introduces electrophilic properties.
  • Fluorine (F) : Enhances lipophilicity and metabolic stability.
  • Methoxy Group (-OCH3) : Increases solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-formyl-6-methoxyphenol with 4-fluoroaniline under acidic conditions. This reaction facilitates the formation of the imine linkage characteristic of the compound.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity.

Case Study:
A study published in PubMed demonstrated that phenolic compounds with halogen substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . Given that 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol contains both bromine and methoxy groups, it is hypothesized to possess similar antimicrobial properties.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The presence of halogen atoms often correlates with increased cytotoxicity due to enhanced interaction with cellular targets.

Research Findings:
In vitro studies have shown that halogenated phenols can induce apoptosis in cancer cells through the activation of caspases . For example, a related study indicated that halogenated phenolic compounds caused significant cell death in human breast cancer cells .

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological profile of the compound. Preliminary data suggests that 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol may exhibit moderate toxicity:

Toxicity ParameterValue
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin IrritationH315: Causes skin irritation

These findings necessitate caution when handling the compound in laboratory settings .

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol?

Methodological Answer: The compound is synthesized via Schiff base condensation, where an aldehyde group reacts with a primary amine under reflux in anhydrous ethanol or methanol. For example:

  • React 4-bromo-6-methoxysalicylaldehyde with 4-fluoroaniline in ethanol at 70–80°C for 6–8 hours .
  • Purify the crude product via recrystallization using ethanol or dichloromethane/hexane mixtures. Column chromatography (silica gel, ethyl acetate/hexane eluent) may be required for intermediates .

Key Parameters:

  • Solvent: Anhydrous ethanol or methanol.
  • Catalyst: None (Schiff base reactions are typically acid-free).
  • Yield: ~60–75% after purification .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of techniques:

  • FT-IR: Confirm the imine (C=N) stretch at ~1600–1650 cm⁻¹ and phenolic O-H stretch at ~3200–3400 cm⁻¹ .
  • NMR:
    • ¹H NMR: Identify methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and imine proton (δ 8.2–8.5 ppm) .
    • ¹³C NMR: Assign carbons adjacent to bromine (C-Br, δ 110–120 ppm) and imine (C=N, δ 150–160 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.19) .

Q. Table 1: Key Spectroscopic Signatures

TechniqueKey Peaks/SignalsFunctional Group
FT-IR1600–1650 cm⁻¹C=N (imine)
¹H NMRδ 8.2–8.5 ppmHC=N
¹³C NMRδ 150–160 ppmC=N

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine its molecular structure?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation of a saturated ethanol solution .
  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and validate geometry .

Key Metrics from SC-XRD (Example):

  • Space Group: P1̄ (triclinic).
  • Bond Lengths: C=N (~1.28 Å), C-Br (~1.90 Å) .
  • Hydrogen Bonding: O-H···N interactions stabilize the enol-imine tautomer .

Q. What solvent systems are optimal for solubility and reactivity studies?

Methodological Answer:

  • Polar Solvents: Ethanol, methanol, DMSO (for biological assays).
  • Non-Polar Solvents: Chloroform, dichloromethane (for crystallography).
  • Challenges: Limited solubility in water due to hydrophobic substituents (bromo, methoxy). Pre-solubilize in DMSO (<5% v/v) for aqueous studies .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental data (e.g., bond lengths, spectroscopic shifts)?

Methodological Answer:

  • Computational Setup: Use Gaussian 09 with DFT (B3LYP/6-311++G(d,p)) to optimize geometry and calculate vibrational frequencies .
  • Discrepancy Analysis:
    • Compare computed vs. experimental C=N bond lengths. Adjust basis sets (e.g., add polarization functions) if deviations exceed 0.02 Å .
    • For NMR shifts, apply the GIAO method and account for solvent effects (IEF-PCM model) .

Q. Table 2: Example Data Comparison

ParameterExperimental (SC-XRD)Computational (DFT)
C=N Bond Length1.28 Å1.30 Å
C-Br Bond Length1.90 Å1.88 Å

Q. What non-covalent interactions dominate its solid-state stability?

Methodological Answer:

  • Hydrogen Bonds: O-H···N interactions between phenolic O-H and imine N atoms (distance ~2.6–2.8 Å) .
  • π-π Stacking: Aromatic rings (4-fluorophenyl and methoxyphenyl) exhibit face-to-face interactions (3.5–4.0 Å separation) .
  • Halogen Bonding: Bromine may interact with electron-rich regions (e.g., methoxy oxygen) .

Q. How do substituents (Br, F, OCH₃) influence its photochromic or thermal properties?

Methodological Answer:

  • Bromine: Enhances thermal stability via steric bulk and heavy-atom effect (promotes intersystem crossing in photochromism) .
  • Fluorine: Electron-withdrawing nature stabilizes the imine tautomer, reducing keto-enol transition energy .
  • Methoxy: Increases solubility in polar solvents and modulates π-electron density .

Q. Table 3: Substituent Effects on Properties

SubstituentRole in StabilityImpact on Properties
BrSteric bulk↑ Thermal stability
FElectron withdrawalStabilizes imine form
OCH₃Electron donationModulates π-stacking

Q. What synthons are critical for crystal engineering of analogous Schiff bases?

Methodological Answer:

  • Primary Synthon: O-H···N hydrogen bonds (directs molecular packing) .
  • Secondary Synthon: C-H···π interactions between aromatic rings .
  • Design Strategy: Introduce tert-butyl groups (e.g., in 2,4-di-tert-butyl derivatives) to enhance crystallinity and photochromic response .

Q. How to analyze thermal behavior (e.g., phase transitions, decomposition)?

Methodological Answer:

  • DSC/TGA: Perform under nitrogen (heating rate 10°C/min).
    • Endothermic Peak: Melting point (~180–200°C) .
    • Weight Loss: Decomposition above 250°C (Br and F release detected via EGA-MS) .

Q. What computational parameters optimize molecular docking or QSAR studies?

Methodological Answer:

  • Docking Software: AutoDock Vina or Schrödinger Suite.
  • Parameters:
    • Grid box centered on biological target’s active site (20 ų).
    • Lamarckian genetic algorithm (100 runs, population size 150) .
  • QSAR Descriptors: Include logP, polar surface area, and H-bond donor/acceptor counts .

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